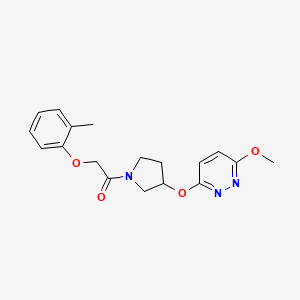
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The IUPAC name for this compound is 2-(2,5-dimethylpyrrol-1-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a benzoic acid group . The SMILES string for this compound isCc1ccc(C)n1-c2ccccc2C(O)=O . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 215.25 . The InChI key for this compound isZLYUUANOICYAAL-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized through various methods. For instance, Idhayadhulla et al. (2010) detailed the synthesis of a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, using the amination method and characterized it using IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis (Idhayadhulla, Kumar, & Nasser, 2010).
Cycloaddition Reactions : Cardoso et al. (2006) demonstrated the 1,3-dipolar cycloaddition of dimethyl acetylenedicarboxylate with nonstabilized azomethine ylides, generated from similar 1,3-thiazolidine-4-carboxylic acids, leading to pyrrolo[1,2-c]thiazole derivatives (Cardoso et al., 2006).
Chemical Transformations
Heterocyclization Approaches : Vovk et al. (2010) described the preparation of pyrrole derivatives, including the addition of a pyrrole ring to a structure similar to the compound , using methods like chloroacylation and heterocyclization (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Derivative Synthesis : Žugelj et al. (2009) transformed a compound related to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid into thiazole-5-carboxylates, demonstrating the versatility in synthesizing various derivatives (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Biological and Pharmacological Applications
Antileukemic Activity : Ladurée et al. (1989) investigated derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole, a structurally related compound, for antileukemic activity, suggesting potential pharmacological applications (Ladurée, Lancelot, Robba, Chenu, & Mathé, 1989).
Antimicrobial and Antitubercular Agents : New derivatives of pyrrole, including those with thiazole and pyrrolidine moieties, were synthesized and evaluated for their antimicrobial and antitubercular properties, indicating the relevance of this class of compounds in medicinal chemistry (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its biological activity. For instance, related compounds have shown promising antibacterial and antitubercular properties . Therefore, “2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” could potentially be studied for similar properties.
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-4-7(2)12(6)10-11-8(5-15-10)9(13)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLOXQPYQDVCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CS2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2409786.png)
![1,3-Dimethyl-8-[4-(3-methylbutoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2409787.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)


![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)

![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)


